![molecular formula C13H17N5OS B1396377 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306738-36-2](/img/structure/B1396377.png)
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Overview
Description
Scientific Research Applications
Anticancer Properties
1,2,4-Triazole derivatives, including similar compounds to 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, have demonstrated effectiveness against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Their cytotoxicity and selectivity towards cancer cells make them potential candidates for anticancer research (Šermukšnytė et al., 2022).
Antioxidant Abilities
Similar compounds have shown to possess significant antioxidant properties. For example, a synthesized derivative demonstrated a 1.5-fold higher antioxidant ability than the control substance, butylated hydroxytoluene (Šermukšnytė et al., 2022).
Antimicrobial Activities
The antimicrobial activity of 1,2,4-triazoles and their derivatives, including those structurally similar to the compound , has been established. These compounds have shown good to moderate activity against various microbial strains, making them valuable in antimicrobial research (Bayrak et al., 2009).
Physico-Chemical Properties and Synthesis
The physico-chemical properties and synthesis methodologies of 1,2,4-triazole derivatives are also of significant interest. These studies contribute to understanding the chemical behavior and potential applications of these compounds in various scientific fields (Safonov, 2018).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been associated with a wide range of pharmacological activities such as antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, and antidepressant effects .
Biochemical Pathways
It’s known that oxidative stress, caused by an imbalance between the production and accumulation of reactive oxygen species (ros) in cells and tissues, can be mitigated by antioxidants . As a derivative of 1,2,4-triazole, this compound may possess antioxidant activity, potentially affecting the biochemical pathways related to oxidative stress .
Result of Action
The compound “2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” has been tested to possess 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.
properties
IUPAC Name |
2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-3-18-12(10-6-4-5-9(2)7-10)16-17-13(18)20-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXWOXLYCBATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130332 | |
Record name | Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |
CAS RN |
1306738-36-2 | |
Record name | Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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